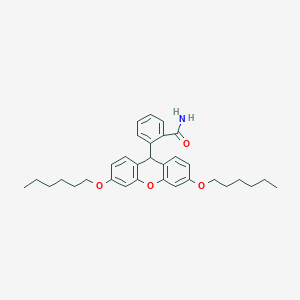

2-(3,6-Dihexyloxyxanthen-9-yl)benzamide

CAS No.: 1820618-83-4

Cat. No.: VC3288868

Molecular Formula: C32H39NO4

Molecular Weight: 501.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820618-83-4 |

|---|---|

| Molecular Formula | C32H39NO4 |

| Molecular Weight | 501.7 g/mol |

| IUPAC Name | 2-(3,6-dihexoxy-9H-xanthen-9-yl)benzamide |

| Standard InChI | InChI=1S/C32H39NO4/c1-3-5-7-11-19-35-23-15-17-27-29(21-23)37-30-22-24(36-20-12-8-6-4-2)16-18-28(30)31(27)25-13-9-10-14-26(25)32(33)34/h9-10,13-18,21-22,31H,3-8,11-12,19-20H2,1-2H3,(H2,33,34) |

| Standard InChI Key | MTYUAGPQJCRKEE-UHFFFAOYSA-N |

| SMILES | CCCCCCOC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OCCCCCC)C4=CC=CC=C4C(=O)N |

| Canonical SMILES | CCCCCCOC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OCCCCCC)C4=CC=CC=C4C(=O)N |

Introduction

2-(3,6-Dihexyloxyxanthen-9-yl)benzamide is a synthetic organic compound with a complex molecular structure, featuring a xanthene core substituted with hexyloxy groups and a benzamide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of 2-(3,6-Dihexyloxyxanthen-9-yl)benzamide involves multiple steps, starting with the preparation of the xanthene core. The hexyloxy groups are introduced through a substitution reaction, followed by the attachment of the benzamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production

In an industrial setting, the production of this compound is scaled up using reactors and automated systems to maintain consistency and efficiency. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and structure of the final product.

Chemical Reactions and Stability

2-(3,6-Dihexyloxyxanthen-9-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) for oxidation, and lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) for reduction.

Stability and Storage

The compound is typically stored at room temperature in a cool and dark place, with a recommended storage temperature below 15°C. It is soluble in dimethylformamide .

Biological Activity and Applications

2-(3,6-Dihexyloxyxanthen-9-yl)benzamide has potential applications in biological research and medicine. Preliminary studies suggest it may act as an inhibitor of specific enzymes or receptors involved in cell signaling and proliferation.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer), with IC₅₀ values ranging from 10 to 15 µM.

Neuroprotective Effects

The compound has shown neuroprotective properties by reducing oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

Industrial Applications

In addition to its biological applications, 2-(3,6-Dihexyloxyxanthen-9-yl)benzamide is used in the production of dyes, pigments, and other industrial chemicals due to its structural properties.

Comparison with Similar Compounds

2-(3,6-Dihexyloxyxanthen-9-yl)benzamide is distinct from other xanthene derivatives due to its specific structural features. Similar compounds include 2-(3,6-Dihexyloxyxanthen-9-yl)benzoic acid, which differs by having a carboxylic acid group instead of the benzamide moiety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume